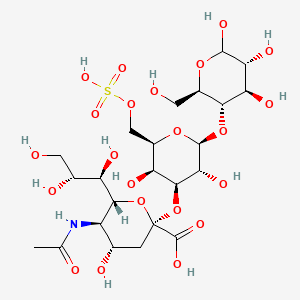

N-Acetylneuraminlactose sulfate

Description

Structure

3D Structure

Properties

CAS No. |

22352-48-3 |

|---|---|

Molecular Formula |

C23H39NO22S |

Molecular Weight |

713.6 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(sulfooxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H39NO22S/c1-6(27)24-11-7(28)2-23(22(36)37,45-18(11)12(30)8(29)3-25)46-19-13(31)10(5-41-47(38,39)40)43-21(16(19)34)44-17-9(4-26)42-20(35)15(33)14(17)32/h7-21,25-26,28-35H,2-5H2,1H3,(H,24,27)(H,36,37)(H,38,39,40)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20?,21-,23-/m0/s1 |

InChI Key |

DGUVEDGWGJXFCX-METZQCMUSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)COS(=O)(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)COS(=O)(=O)O)O)O |

Origin of Product |

United States |

Elucidation of N Acetylneuraminlactose Sulfate Architecture and Biosynthetic Pathways

Detailed Structural Characterization of N-Acetylneuraminlactose Sulfate (B86663)

The precise three-dimensional structure of N-Acetylneuraminlactose sulfate is defined by its monosaccharide composition, the specific linkages between these units, and the exact location of the sulfate ester. Elucidation of this architecture relies on a combination of chemical and advanced analytical techniques.

This compound is a trisaccharide derivative composed of three core monosaccharide units: D-glucose (Glc), D-galactose (Gal), and N-acetylneuraminic acid (Neu5Ac), which is a type of sialic acid.

The identification of these constituents is typically achieved through a systematic analytical process. The initial step involves acid hydrolysis to break the glycosidic bonds and release the individual monosaccharides. nih.gov Following hydrolysis, the resulting monosaccharide mixture is analyzed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). medlineplus.govuniprot.org By comparing the retention times of the sample components with those of known monosaccharide standards, the composition can be accurately determined. uniprot.org Further confirmation is obtained through techniques like electro-spray mass spectrometry and elemental analysis, which provide data on the molecular weight and elemental composition of the parent molecule and its fragments. medlineplus.govresearchgate.net

The monosaccharide units of this compound are linked in a specific sequence and stereochemistry. The core structure is lactose (B1674315), which consists of a galactose residue linked to a glucose residue via a β1-4 glycosidic bond (Gal(β1-4)Glc). nih.govnih.gov The N-acetylneuraminic acid residue is attached to the C-3 position of the galactose moiety through an α2-3 glycosidic linkage. google.comnih.gov

The determination of these specific linkages is a complex analytical challenge addressed primarily by Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS). rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR): One-dimensional (1D) and two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for this purpose. nih.govnih.gov The chemical shifts and coupling constants of the anomeric protons (H-1) in the 1H-NMR spectrum provide information about the anomeric configuration (α or β) of each residue. ucdavis.edudergipark.org.tr 2D experiments reveal through-bond and through-space correlations between protons and carbons on adjacent residues, allowing for the unambiguous assignment of linkage positions. nih.gov

Mass Spectrometry (MS/MS): Tandem mass spectrometry provides sequential information through controlled fragmentation of the molecule. The resulting fragment ions, such as B- and Y-type ions, correspond to the loss of specific sugar units, allowing for the reconstruction of the oligosaccharide sequence. nih.govacs.org Specific cross-ring cleavage patterns can also help differentiate between linkage isomers, such as α2-3 and α2-6 sialylation. acs.orgnih.gov

A defining feature of this compound is the presence of a sulfate ester group. Based on biosynthetic evidence, this sulfate group is attached to the C-6 position of the galactose residue (Gal-6-O-sulfate). ntu.ac.ukfood.gov.uk The complete structure is therefore N-acetyl-α-D-neuraminosyl-(2→3)-[6-O-sulfo]-β-D-galactopyranosyl-(1→4)-D-glucopyranose.

Determining the precise location of a labile substituent like a sulfate group requires specialized analytical methods. While direct structural analysis from natural sources is complex, the position is strongly inferred from the substrate specificity of the enzymes involved in its biosynthesis. ntu.ac.ukfood.gov.uk Analytical techniques used for characterizing sulfated glycans include:

Mass Spectrometry: High-resolution mass spectrometry can confirm the presence of the sulfate group by identifying a mass shift of 79.957 Da (SO₃). Fragmentation patterns in MS/MS can help localize the sulfate group to a specific residue. explorationpub.com

NMR Spectroscopy: The presence of a sulfate group causes a characteristic downfield shift in the NMR signals of adjacent protons and carbons. By comparing the spectra of the sulfated and non-sulfated parent molecules, the position of sulfation can be assigned. sinica.edu.tw

Chemical Methods: Techniques such as methylation analysis, where free hydroxyl groups are methylated before and after desulfation, can definitively identify the linkage position of the sulfate ester.

Enzymatic Biogenesis of this compound

The synthesis of this compound in vivo is not a template-driven process but rather a sequential assembly line controlled by the specificity of various enzymes located in the Golgi apparatus. ucdavis.edu The process involves the step-wise action of specific glycosyltransferases to build the core trisaccharide, followed by the action of a sulfotransferase to add the sulfate group.

The assembly of the underlying oligosaccharide, 3'-sialyllactose (B164678), is a two-step process catalyzed by two distinct types of glycosyltransferases.

Lactose Synthesis: The foundational disaccharide, lactose (Gal(β1-4)Glc), is synthesized by the enzyme lactose synthase . nih.gov This enzyme is a heterodimeric complex consisting of a catalytic subunit, β1,4-galactosyltransferase I (β4GalT-I) , and a regulatory subunit, α-lactalbumin . nih.govsinobiological.com β4GalT-I is a ubiquitously expressed enzyme that typically transfers galactose from the activated sugar donor UDP-galactose to N-acetylglucosamine residues on glycoproteins. nih.gov However, in the lactating mammary gland, the expression of α-lactalbumin is induced. The association of α-lactalbumin with β4GalT-I dramatically lowers the enzyme's Michaelis constant (Km) for glucose, making glucose a preferred acceptor substrate and leading to the large-scale synthesis of lactose. nih.govnih.gov

Sialylation: The terminal N-acetylneuraminic acid is added by an α2,3-sialyltransferase . google.commedlineplus.gov These enzymes belong to a family of sialyltransferases (STs) that transfer Neu5Ac from the high-energy donor substrate, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to the acceptor. google.comnih.gov Specifically, an enzyme such as ST3Gal catalyzes the formation of an α2-3 linkage between Neu5Ac and the C-3 hydroxyl group of the galactose residue in lactose, forming the intermediate 3'-sialyllactose. nih.gov

The final step in the biosynthesis is the sulfation of the 3'-sialyllactose intermediate. This reaction is catalyzed by a carbohydrate sulfotransferase , which transfers a sulfo group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the oligosaccharide. medlineplus.govnih.gov

The specific enzymes responsible for the 6-O-sulfation of the galactose residue in this context are galactose-6-O-sulfotransferases . Two key candidates with this activity are:

Keratan (B14152107) sulfate galactose 6-O-sulfotransferase (KSGal6ST or CHST1): This enzyme is known to transfer sulfate to the C-6 position of galactose residues within keratan sulfate. nih.govuniprot.org Importantly, studies have shown that it can also sulfate galactose residues in smaller sialylated oligosaccharides. ntu.ac.ukfood.gov.uk The presence of a terminal α2,3-linked sialic acid on an adjacent residue has been shown to modulate the activity of CHST1, making the sialylated galactose a preferred substrate for sulfation. ntu.ac.ukfood.gov.uk

Chondroitin-6-O-sulfotransferase 1 (C6ST-1 or CHST3): This enzyme's primary role is to sulfate the C-6 position of N-acetylgalactosamine in chondroitin (B13769445) sulfate. medlineplus.gov However, it has been shown to have broader specificity, with the ability to catalyze the sulfation of galactose residues in keratan sulfate and sialyl N-acetyllactosamine oligosaccharides with lower efficiency.

The sequential action of these highly specific enzymes ensures the precise architecture of this compound, a molecule primed for its biological roles.

This compound is a complex carbohydrate structure belonging to the class of sulfated glycosphingolipids. ontosight.ai Its architecture consists of a lactose backbone, which is a disaccharide made of glucose and galactose. This core is further decorated with an N-acetylneuraminic acid (a common sialic acid) residue and a sulfate group. ontosight.ai The precise chemical structure is D-glucopyranose, O-(N-acetyl-alpha-neuraminosyl)-(2-3)-O-6-O-sulfo-beta-D-galactopyranosyl-(1-6)-. ontosight.ai

The biosynthesis of this compound is a multi-step enzymatic process that is believed to occur in the Golgi apparatus, the central hub for glycosylation within the cell. nih.govmdpi.comdntb.gov.ua While the exact sequence and specific enzymes for this compound are not fully elucidated, the pathway can be inferred from the well-characterized biosynthesis of other gangliosides and sulfated glycosphingolipids. mdpi.comnih.govbeilstein-journals.org

The synthesis likely begins with the formation of lactosylceramide (B164483) (LacCer), a common precursor for a vast array of glycosphingolipids. The synthesis of LacCer itself starts with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum to form ceramide, which is then glycosylated with glucose and subsequently galactose in the Golgi. mdpi.comnih.govacs.org

From LacCer, the pathway to this compound involves two key modifications: sialylation and sulfation. A specific sialyltransferase enzyme catalyzes the transfer of N-acetylneuraminic acid (Neu5Ac) from an activated sugar nucleotide donor, cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to the galactose residue of the lactose backbone. beilstein-journals.orgnih.gov Following or preceding sialylation, a sulfotransferase enzyme transfers a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the lactose moiety. nih.govmdpi.com The order of these two steps—sialylation and sulfation—can vary for different sulfated gangliosides and determines the final structure. nih.govoup.com

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Molecule | Role in Biosynthesis | Source Pathway |

| Lactosylceramide (LacCer) | Core glycosphingolipid structure | Sphingolipid Biosynthesis |

| CMP-N-Acetylneuraminic Acid (CMP-Neu5Ac) | Donor of the sialic acid residue | Sialic Acid Metabolism |

| 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) | Universal donor of the sulfate group | Sulfate Assimilation Pathway |

Precursor Availability and Metabolic Flux in this compound Synthesis

The rate of this compound synthesis is intrinsically linked to the availability of its fundamental precursors and the metabolic flux through their respective biosynthetic pathways. The production of LacCer, the foundational glycosphingolipid, is dependent on the cellular pools of serine and fatty acids.

The availability of CMP-Neu5Ac is a critical control point. The sialic acid biosynthetic pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthetic pathway. A key regulatory enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), controls the entry of substrates into the sialic acid pathway. This enzyme is subject to feedback inhibition by the downstream product, CMP-Neu5Ac. nih.govoup.com This regulatory mechanism ensures that the production of sialic acid precursors is tightly matched to the cell's needs for synthesizing sialylated molecules, including this compound. An increase in the metabolic flux through the hexosamine and sialic acid pathways can thus enhance the potential for sialylation. researchgate.netnih.gov

Similarly, the synthesis of PAPS, the universal sulfate donor, is crucial. The availability of inorganic sulfate and ATP are prerequisites for PAPS synthesis. nih.govnih.gov In some tissues, the breakdown of sulfur-containing amino acids like cysteine can also contribute to the sulfate pool. nih.gov The enzymes involved in PAPS synthesis can therefore represent another layer of regulation for the production of all sulfated molecules.

Metabolic flux analysis, a technique used to quantify the rate of turnover of metabolites in a biological system, can be employed to understand the dynamic regulation of this compound synthesis. researchgate.netfrontiersin.org By tracing the flow of isotopic labels through the precursor pathways, researchers can identify bottleneck steps and understand how cellular conditions influence the production of this specific sulfated glycosphingolipid.

Integration with Sialic Acid Metabolic Pathways

The biosynthesis of this compound is deeply integrated with the broader sialic acid metabolic network. The sialylation step, catalyzed by a sialyltransferase, is a key event that places this molecule within the family of gangliosides—sialic acid-containing glycosphingolipids. nih.govnih.gov

The enzymes responsible for this transformation are typically located in the trans-Golgi network. nih.govdntb.gov.ua For ganglioside synthesis, specific sialyltransferases such as ST3Gal-V (GM3 synthase) and ST3Gal-II (GM1a/GD1a synthase) are known to add sialic acid in an α2-3 linkage to galactose residues, a linkage found in this compound. beilstein-journals.org It is plausible that one of these or a related sialyltransferase is responsible for the sialylation of the lactose precursor.

The regulation of sialyltransferase gene expression and enzyme activity provides a direct mechanism for controlling the level of this compound. Cellular signaling events and developmental programs can modulate the expression of these enzymes, thereby dictating the profile of sialylated glycans on the cell surface. nih.gov The competition between different glycosyltransferases for common substrates within the Golgi also plays a role in determining the final glycan structures produced. frontiersin.org

Comparative Analysis of Sulfated Glycosphingolipid Biosynthetic Mechanisms

The biosynthesis of this compound shares common principles with the synthesis of other sulfated glycosphingolipids, yet also exhibits distinct features. A comparative analysis highlights the modular nature of glycan biosynthesis.

Comparison with Sulfatide: Sulfatide, or 3-O-sulfo-galactosylceramide, is one of the simplest sulfated glycosphingolipids. Its synthesis involves the direct sulfation of galactosylceramide (GalCer) by a ceramide sulfotransferase (CST). mdpi.comnih.gov This is a more direct pathway compared to that of this compound, which requires both sialylation and sulfation of a disaccharide precursor (lactose). This comparison underscores how the addition of different enzymatic steps (sialylation in this case) can generate greater structural diversity from common precursors.

Comparison with other Sulfated Gangliosides: Research has identified other sulfated gangliosides, such as sulfated GM1a, in tissues like the rat kidney. oup.com The proposed biosynthesis for sulfated GM1a involves the sulfation of the pre-existing ganglioside GM1a. oup.com This suggests a potential pathway for this compound where N-acetylneuraminlactose is first synthesized and then sulfated. The study of various sulfoglycolipids in African green monkey kidney cells also revealed complex structures with both sialic acid and sulfate modifications, indicating that the machinery for producing such molecules is present in certain cell types. nih.gov

Comparison with Sulfated Glycosaminoglycans (GAGs): GAGs like heparan sulfate and chondroitin sulfate are long, linear polysaccharides with repeating disaccharide units that are extensively sulfated. sigmaaldrich.comnih.gov Their synthesis involves polymerase enzymes that elongate the polysaccharide chain, followed by the action of various sulfotransferases that add sulfate groups at specific positions. sigmaaldrich.comnih.gov While the fundamental components (a sugar backbone and sulfate groups) are similar, the biosynthetic machinery is distinct. GAGs are typically attached to core proteins to form proteoglycans, and their synthesis involves different sets of glycosyltransferases and sulfotransferases with specificities for the GAG backbone, which differs from the ceramide-linked oligosaccharide of this compound. sigmaaldrich.comglycoforum.gr.jp

This comparative analysis reveals that cells utilize a "toolkit" of enzymes—glycosyltransferases and sulfotransferases—to generate a vast diversity of sulfated glycans from a limited set of precursor molecules. The specific combination and order of enzymatic reactions dictate the final structure and, consequently, the biological function of the molecule.

Biological Functions and Physiological Roles of N Acetylneuraminlactose Sulfate

Intercellular Communication and Recognition Mechanisms

Effective communication and recognition between cells are fundamental for the coordination of complex biological processes in multicellular organisms. csic.escsic.es N-Acetylneuraminlactose sulfate (B86663), as a component of the cellular surface, plays a crucial role in mediating these interactions. ontosight.ai

Cell adhesion, the process by which cells attach to each other and to the extracellular matrix, is critical for tissue formation and maintenance. nih.gov N-Acetylneuraminlactose sulfate is involved in modulating these adhesive interactions. ontosight.ai As a component of glycoconjugates on the cell surface, it can influence the binding properties of cell adhesion molecules, thereby affecting the strength and specificity of cell-to-cell contacts. nih.govnih.gov The presence of the sulfate group can significantly alter the charge and conformation of the glycan, leading to changes in adhesion dynamics.

This compound functions as a ligand in various receptor-mediated processes, most notably those involving selectins. ontosight.ai Selectins are a family of carbohydrate-binding proteins (lectins) that play a crucial role in the initial steps of leukocyte adhesion to the endothelium during inflammation. scielo.br

Sulfated glycans, such as this compound, are recognized by selectins. ontosight.ai For instance, P-selectin, expressed on activated endothelial cells and platelets, binds to its ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on leukocytes. This interaction is dependent on the presence of specific carbohydrate structures, including sialylated and sulfated moieties. scielo.br The terminal N-acetylneuraminic acid and the sulfate group of this compound contribute to the high-affinity binding required for the tethering and rolling of leukocytes on the vessel wall, a prerequisite for their subsequent migration into tissues. ontosight.aiscielo.br

Table 1: Ligand-Receptor Interactions

| Receptor | Ligand Component | Biological Outcome |

|---|---|---|

| P-selectin | This compound | Leukocyte tethering and rolling |

Participation in Cellular Differentiation and Developmental Processes

Cellular differentiation is the process by which a less specialized cell becomes a more specialized one, a cornerstone of embryonic development and tissue maintenance. wikipedia.org Emerging evidence suggests that sulfated glycans, including this compound, are involved in these intricate processes. ontosight.ainih.gov

The sulfation patterns of cell surface glycans can change dramatically during differentiation, indicating a role for these modifications in guiding cell fate decisions. nih.gov These sulfated structures can interact with growth factors and morphogens, modulating their signaling activities and influencing developmental pathways. nih.gov While direct research on this compound's specific role is ongoing, the established importance of sulfated glycans in development points to its potential involvement in regulating the differentiation of various cell types. ontosight.ainih.gov For example, studies on chondroitin (B13769445) sulfate, another type of sulfated glycosaminoglycan, have shown that specific sulfation patterns are crucial for neural stem cell differentiation. nih.gov

Immunological Modulatory Activities

This compound exhibits significant immunomodulatory activities, influencing both innate and adaptive immune responses. ontosight.aimdpi.com Its role extends from directing immune cell movement to regulating the inflammatory cascade.

The migration of immune cells from the bloodstream to sites of inflammation or injury is a tightly regulated process known as immune cell trafficking. nih.govsemanticscholar.org As previously discussed in the context of selectin interactions, this compound is a key molecule in this process. ontosight.ai By serving as a ligand for selectins on endothelial cells, it facilitates the initial capture of circulating leukocytes, a critical step for their recruitment to tissues. ontosight.aifrontiersin.org This interaction ensures that immune cells can reach areas where they are needed to combat infection or mediate tissue repair. The dynamic expression and modification of sulfated glycans on the surface of immune cells allow for precise control over their trafficking patterns. frontiersin.org

Inflammation is a complex biological response to harmful stimuli, and its proper regulation is essential to prevent excessive tissue damage. mdpi.comnih.gov this compound and related sulfated molecules can modulate inflammatory responses through various mechanisms. ontosight.aimdpi.com

Table 2: Summary of Biological Functions

| Biological Process | Specific Role of this compound | Key Interacting Molecules |

|---|---|---|

| Intercellular Communication | Modulation of cell adhesion; Ligand for receptor binding | Cell Adhesion Molecules, Selectins |

| Cellular Differentiation | Potential regulation of cell fate decisions | Growth Factors, Morphogens |

| Immune Modulation | Directing immune cell trafficking; Regulating inflammation | Selectins, Cytokine Receptors |

Nutritional Significance in Mammalian Development

The presence of this compound in maternal milk underscores its importance during the critical early stages of life. It serves not only as a source of essential nutrients but also as a bioactive compound influencing neonatal development.

Dominant Oligosaccharide in Canine Milk and its Role in Rat Pup Nutrition

This compound has been identified as a dominant oligosaccharide in the milk of dogs. scribd.comresearchgate.net Research has shown that canine milk is characterized by a high concentration of specific oligosaccharides, with 3'-sialyllactose (B164678) and 6'-sialyllactose, which are structurally related to this compound, being particularly abundant. illinois.edubiopole.chfoodprocessing.com.au In the early days of lactation, 3'-sialyllactose can be found at levels around 7.5 g/L, which then decreases over time. nih.gov The significant presence of these sialylated oligosaccharides suggests a crucial role in the nutrition and development of newborn puppies.

Interestingly, the nutritional importance of this compound extends beyond canines. Studies have indicated that this compound plays an essential role in the nutrition of rat pups. scribd.comresearchgate.netgoogle.com The presence of this compound in rat milk and mammary tissue highlights its function in delivering essential nutrients like sulfate and calcium to the neonate. nih.gov This is particularly important as young mammals have a limited capacity to synthesize inorganic sulfate, a vital component for the development of connective tissues. researchgate.net The compound is hydrolyzed in the gut of the suckling rat, allowing for the absorption of inorganic sulfate. nih.gov

Contribution to Neonatal Mammalian Brain Component Formation (e.g., Gangliosides)

The sialic acid component of this compound is a crucial building block for the formation of complex brain components, most notably gangliosides. researchgate.netgoogle.com Gangliosides are sialic acid-containing glycosphingolipids that are highly concentrated in the neuronal cell membranes of the brain. apiycna.orgnih.govnih.gov They are fundamentally involved in critical neurodevelopmental processes such as neuronal growth, migration, synaptogenesis, and myelination. nih.govmdpi.comresearchgate.net

The accumulation of gangliosides in the brain is at its peak during fetal and early neonatal life, a period characterized by rapid dendritic branching and synapse formation. apiycna.orgnih.gov The availability of dietary sialic acid from sources like this compound in milk is therefore thought to be highly significant for the proper formation of these vital brain structures. researchgate.netgoogle.com Studies in rats have shown that a significant portion of sialic acid from the diet is incorporated into brain gangliosides during the period of rapid brain growth. mdpi.com This underscores the contribution of milk oligosaccharides like this compound to the structural and functional development of the neonatal brain.

Association with Pathophysiological States

Beyond its nutritional roles, this compound and related sulfated glycans are increasingly being implicated in various disease processes. Alterations in the synthesis and expression of these molecules can have profound effects on cellular behavior and contribute to the development of pathological conditions.

Aberrant Glycosylation Patterns in Disease Progression (e.g., Cancer)

Glycosylation, the process of adding sugar chains (glycans) to proteins and lipids, is a fundamental cellular process. nih.govsruc.ac.uk Aberrant glycosylation, including changes in sulfation, is a well-established hallmark of cancer. ontosight.aiphostin.comsemanticscholar.org These altered glycan structures on the surface of cancer cells can influence tumor progression, metastasis, and the body's immune response to the tumor. ontosight.aiphostin.com

Specifically, changes in the expression of sulfated N-glycans have been identified as potential biomarkers for the early detection of cancers like breast cancer. nih.gov Studies have shown a significant increase in certain mono-sulfated N-glycans in the serum of breast cancer patients. nih.gov In pancreatic cancer, there are notable increases in branched and fucosylated N-glycans, which are associated with disease progression and poor prognosis. semanticscholar.org While direct studies on this compound in cancer are limited, the broader evidence on aberrant sulfation and glycosylation in malignancy suggests its potential involvement. ontosight.aiphostin.comsemanticscholar.orgnih.gov These changes in glycosylation can create a "shield" that helps tumor cells evade the immune system. phostin.com

Implications in Gastrointestinal Health and Inflammation Models

The gut is a primary site of interaction between the host and its environment, and the mucosal lining plays a critical protective role. Sulfated glycans, including those on intestinal mucins, are integral to maintaining gut health. jci.orgnih.gov Research indicates that N-acetylglucosamine-6-O-sulfation on intestinal mucins has a protective function against intestinal inflammation. jci.orgnih.gov

In animal models, a lack of this specific sulfation leads to increased susceptibility to dextran (B179266) sodium sulfate-induced colitis, a model for inflammatory bowel disease. jci.org This suggests that sulfated oligosaccharides contribute to the integrity of the intestinal barrier and help regulate the gut microbiota. jci.orgnih.gov Furthermore, related compounds like N-acetylglucosamine have shown potential in alleviating symptoms of inflammatory bowel disease by enhancing the protective mucin layer. The presence of this compound in milk may therefore play a role in establishing a healthy gut environment and protecting against inflammation in newborns. nih.govontosight.ai

Context in Metabolic and Developmental Disorders (e.g., Hyperprolactinemia, Taurine Depletion)

Emerging research points to the potential involvement of oligosaccharides in various metabolic and developmental disorders. For instance, studies have observed altered urine oligosaccharide patterns in patients with hyperprolactinemia, a condition characterized by elevated levels of the hormone prolactin. nih.gov

Enzymatic Activities Influenced by or Interacting with this compound (e.g., Neuraminidase Substrate Activity)

This compound, a sulfated oligosaccharide, serves as a substrate for various enzymes, most notably neuraminidases (also known as sialidases). These enzymes catalyze the cleavage of terminal sialic acid residues from glycoconjugates. The interaction between this compound and these enzymes is crucial for various biological processes.

Research has demonstrated that neuraminidases from different sources can act on N-acetylneuraminlactose. For instance, a neuraminidase isolated from an Arthrobacter species was found to have an apparent Michaelis constant (K_m) of 7.8 x 10⁻⁴ M for N-acetylneuraminlactose. nih.gov Another study on an inducible extracellular neuraminidase from a different Arthrobacter isolate reported a K_m of 3.3 x 10⁻³ M for the same substrate. dntb.gov.ua This enzyme was capable of hydrolyzing α-2,3, α-2,6, and α-2,8-N-acetylneuraminylglycosidic linkages. dntb.gov.ua Furthermore, a purified neuraminidase from another source exhibited optimal activity at a pH of 6.4 using N-acetylneuraminlactose as the substrate. alljournals.cncnjournals.com

The broader family of mammalian neuraminidases (Neu1, Neu2, Neu3, and Neu4) displays varying specificities for different sialylated substrates. plos.org While this compound itself was not explicitly tested in a comprehensive study of these enzymes, the research highlighted that Neu1 and Neu3 are effective in cleaving both α2,3- and α2,6-linked sialic acids, which are characteristic linkages found in related compounds like 3'SiaLac and 6'SiaLac. plos.org This suggests a potential for interaction with sulfated variants.

Beyond neuraminidase activity, the sulfation of related molecules significantly influences other enzymatic processes. For example, the activity of sulfatases is critical in the degradation of complex carbohydrates. Studies on heparin/heparan sulfate degradation have revealed a strict sequential action of sulfatases. The 6-O-sulfatase, an enzyme that removes sulfate groups from the 6th position of a sugar, must act before N-sulfamidase can cleave the N-sulfate group. nih.gov The presence of a 6-O-sulfate group completely inhibits N-sulfamidase activity. nih.gov Conversely, the 6-O-sulfatase requires a substituted amine (either acetylated or sulfated) at the 2-amino position to function. nih.gov This demonstrates a highly regulated, stepwise enzymatic process for the breakdown of sulfated glycans.

Similarly, N-Acetylglucosamine-6-sulfate sulfatase has been identified and purified from human urine. This enzyme is capable of liberating sulfate from N-acetylglucosamine 6-sulfate residues at the non-reducing end of oligosaccharides and also acts on the monosaccharide N-acetylglucosamine 6-sulfate. nih.gov

The table below summarizes key research findings on the enzymatic interactions with N-Acetylneuraminlactose and related sulfated compounds.

Research Findings on Enzymatic Interactions

| Enzyme | Source | Substrate | Key Research Findings |

| Neuraminidase | Arthrobacter sp. | N-acetylneuraminlactose | Apparent K_m of 7.8 x 10⁻⁴ M. nih.gov |

| Neuraminidase | Arthrobacter isolate | N-acetylneuraminlactose | Apparent K_m of 3.3 x 10⁻³ M; optimal pH of 5 to 6; hydrolyzes α-2,3, α-2,6, or α-2,8 linkages. dntb.gov.ua |

| Neuraminidase | Unspecified | N-acetylneuraminlactose | Optimal activity at pH 6.4. alljournals.cncnjournals.com |

| N-Sulfamidase | Flavobacterium heparinum | N-sulfated and 6-O-desulfated glucosamines | Activity is inhibited by the presence of a 6-O-sulfate group, indicating sequential processing. nih.gov |

| 6-O-Sulfatase | Flavobacterium heparinum | Heparan sulfate-like substrates | Requires a substituted amine (acetate or sulfate) at the 2-amino position for activity. nih.gov |

| N-Acetylglucosamine-6-sulfate sulfatase | Human urine | ³H-labeled trisaccharide with a terminal N-acetylglucosamine 6-sulfate; N-acetylglucosamine 6-sulfate; Glucose 6-sulfate | K_m values of 0.15 mM, 1.5 mM, and 7.7 mM, respectively; optimal pH of 5.5. nih.gov |

Metabolic Dynamics and Enzymatic Catabolism of N Acetylneuraminlactose Sulfate

Pathways of N-Acetylneuraminlactose Sulfate (B86663) Metabolism in Biological Systems

The metabolism of N-Acetylneuraminlactose sulfate, a sulfated oligosaccharide, primarily occurs within the gastrointestinal tract, driven by the enzymatic machinery of the gut microbiota. frontiersin.org The presence of a sulfate group on the terminal sugar can protect the mucin from degradation by certain bacterial enzymes. researchgate.net However, some bacteria have evolved to produce sulfatases that can remove this protective cap, allowing for the subsequent breakdown of the glycan structure. researchgate.net

The degradation of sulfated glycans is a sequential process. nih.gov Generally, the sulfate groups must be removed by sulfatases before glycosidases can cleave the sugar linkages. glycoforum.gr.jp This initial desulfation step is crucial for initiating the breakdown of complex sulfated glycans like those found in mucin. biorxiv.orgportlandpress.com The liberated monosaccharides can then be utilized by the bacteria as a carbon and energy source. nih.gov

Enzymatic Hydrolysis and Depolymerization Strategies

The breakdown of this compound involves a coordinated effort of several types of enzymes, each with a specific role in dismantling this complex molecule.

Glycosidase-Mediated Cleavage of Glycosidic Bonds

Once the sulfate group is removed, glycoside hydrolases (GHs) come into play to cleave the glycosidic bonds that link the individual sugar units. nih.gov These enzymes exhibit high specificity for the type of sugar and the anomeric linkage they act upon. nih.gov For instance, β-galactosidases would be responsible for cleaving the bond to a galactose residue, while N-acetylglucosaminidases would target N-acetylglucosamine linkages. The breakdown of complex glycans often requires the synergistic action of a variety of glycosidases. nih.gov

Sulfatase-Catalyzed Desulfation of Sulfate Esters

Sulfatases are a key family of enzymes that catalyze the hydrolysis of sulfate esters from a wide range of substrates, including sulfated glycans. rndsystems.commhmedical.com These enzymes are essential for the initial step in the degradation of sulfated oligosaccharides. biorxiv.org In the context of the gut microbiome, bacterial sulfatases are critical for utilizing sulfated mucins as a nutrient source. biorxiv.org They remove the sulfate groups, making the underlying glycan structure accessible to other degradative enzymes. semanticscholar.org There is a wide variety of bacterial glycosulfatases with different properties, cellular locations, and substrate specificities, reflecting the structural diversity of sulfated glycans. semanticscholar.orgnih.gov

Mechanisms of Degradation by Commensal Microflora (e.g., Intestinal Bacteria, Mucin-Degrading Organisms)

The human gut is home to a dense and diverse microbial community that plays a crucial role in the degradation of complex carbohydrates that are indigestible by the host. mdpi.com Certain members of the gut microbiota, particularly from the Bacteroides and Bifidobacterium genera, are well-equipped to degrade mucin glycoproteins, the primary component of the protective mucus layer in the gut. biorxiv.orgtandfonline.com These bacteria produce a wide array of carbohydrate-active enzymes (CAZymes), including sulfatases and glycosidases, which are often organized into polysaccharide utilization loci (PULs) in their genomes. biorxiv.org

The degradation of sulfated mucins is a cooperative effort among different bacterial species. nih.gov Some bacteria specialize in removing the terminal sulfate and sialic acid residues, which then allows other bacteria to access and ferment the inner core of the glycan. nih.govnih.gov For example, Bacteroides thetaiotaomicron is a prominent gut symbiont known for its ability to utilize mucin O-glycans, and it possesses a large number of sulfatases for this purpose. biorxiv.orgbiorxiv.org Similarly, some Bifidobacterium species can produce sulfoglycosidases that release sulfated N-acetylglucosamine from mucin glycans. tandfonline.com The ability to degrade and utilize these host-derived glycans is a key factor in the colonization and persistence of these bacteria in the gut. biorxiv.org

Regulatory Elements Governing this compound Turnover

The turnover of this compound and other sulfated glycans is a tightly regulated process influenced by several factors. The expression of the necessary degradative enzymes, such as sulfatases and glycosidases, by gut bacteria is often induced by the presence of their specific substrates. biorxiv.org This substrate-inducible regulation ensures that the enzymes are only produced when needed, conserving energy for the bacteria.

Comparative Enzymatic Degradation of Sulfated Glycosaminoglycans and Oligosaccharides

The enzymatic degradation of sulfated glycosaminoglycans (GAGs), such as chondroitin (B13769445) sulfate, dermatan sulfate, and heparan sulfate, shares similarities with the breakdown of sulfated oligosaccharides like this compound. nih.gov In both cases, a sequential process involving sulfatases and glycosidases is required. nih.govglycoforum.gr.jp

Lysosomal enzymes in mammalian cells are responsible for the degradation of GAGs, with specific sulfatases removing sulfate groups from different positions on the sugar rings before exoglycosidases cleave the terminal sugar residues. nih.govrndsystems.com Genetic deficiencies in these lysosomal sulfatases can lead to the accumulation of undegraded GAGs, resulting in various lysosomal storage diseases known as mucopolysaccharidoses. rndsystems.com

In the gut, bacterial enzymes perform a similar function on dietary and host-derived sulfated glycans. biorxiv.org While the specific enzymes and their organization may differ between mammalian and bacterial systems, the fundamental principle of sequential desulfation and glycosidic bond cleavage remains the same. nih.govglycoforum.gr.jp

Table 1: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chondroitin Sulfate |

| Dermatan Sulfate |

| Heparan Sulfate |

| Galactose |

| N-acetylglucosamine |

| Sialic acid |

| Cysteine |

| Methionine |

Table 2: Summary of Key Research Findings

| Finding | Organism/System | Significance | Reference(s) |

|---|---|---|---|

| Sulfation of terminal sugars protects mucins from bacterial degradation. | Human Gut Microbiota | Highlights a protective mechanism of host mucins. | researchgate.net |

| Bacterial sulfatases are essential for the utilization of sulfated mucin O-glycans. | Bacteroides thetaiotaomicron | Demonstrates the critical role of sulfatases in nutrient acquisition by gut symbionts. | biorxiv.org |

| Some Bifidobacterium strains possess sulfoglycosidases to degrade sulfated glycans. | Bifidobacterium bifidum | Expands the known range of gut bacteria capable of degrading sulfated mucins. | tandfonline.com |

| Degradation of glycosaminoglycans is a sequential process involving sulfatases and glycosidases. | Mammalian Lysosomes | Provides a model for the stepwise degradation of complex sulfated carbohydrates. | nih.govglycoforum.gr.jp |

| Deficiencies in lysosomal sulfatases lead to mucopolysaccharidoses. | Humans | Underscores the physiological importance of sulfatase activity in human health. | rndsystems.com |

Advanced Research Methodologies for N Acetylneuraminlactose Sulfate Investigation

Isolation and Purification Techniques for Complex Oligosaccharides

A critical primary step in the study of N-Acetylneuraminlactose sulfate (B86663) is its isolation from biological sources or complex chemical mixtures. The selection of appropriate purification techniques is essential to yield a homogeneous sample required for detailed structural elucidation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of complex oligosaccharides, valued for its high resolution and sensitivity. It excels at separating isomers and other closely related structures. The versatility of HPLC is demonstrated by the use of various modes tailored to the properties of the analytes. For charged molecules like sulfated oligosaccharides, anion-exchange HPLC is particularly effective.

Researchers have successfully used a sequence of extraction, fractionation, and chromatographic purification guided by HPLC fingerprinting to isolate specific compounds. nih.gov This approach allows for a systematic and reproducible isolation process. HPLC methods can be developed for both analytical and preparative purposes, with gradients optimized to resolve complex mixtures. nih.govmdpi.comrsc.org For instance, a gradient system using acetonitrile (B52724) and aqueous formic acid has been employed for the separation of phenolic compounds, a strategy that can be adapted for oligosaccharides. nih.gov

Gel Filtration and Column Chromatography

Gel filtration chromatography, also known as size-exclusion chromatography, is a valuable technique that separates molecules based on their hydrodynamic volume. researchgate.netresearchgate.netnih.gov It is often employed as an initial purification step to separate large oligosaccharides from smaller molecules or other macromolecules. oup.comnih.gov For example, Sephadex G-25 or Superose 6 columns are commonly used for this purpose. oup.comnih.govnih.gov

Following initial size-based separation, other column chromatography methods are used for finer purification. Anion-exchange chromatography, using resins like Dowex 1x2, is highly effective for isolating sulfated oligosaccharides due to the negative charge imparted by the sulfate groups. oup.comnih.gov This multi-step chromatographic approach, combining gel filtration and ion-exchange chromatography, has been successfully used to isolate various sulfated oligosaccharides from complex biological mixtures. oup.comnih.govnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for the preliminary analysis and purification of oligosaccharides. nih.govresearchgate.net It is frequently used to monitor the progress of more complex purification procedures and to screen fractions for the presence of target compounds. nih.gov TLC can effectively separate glycosaminoglycan (GAG) oligosaccharides based on their size and, in the case of disaccharides, their level of sulfation. nih.gov

The technique allows for the parallel analysis of multiple samples, making it suitable for high-throughput applications. nih.gov While it may not provide the high resolution of HPLC, its simplicity and speed are advantageous. researchgate.net Furthermore, TLC can be coupled with other analytical techniques, such as mass spectrometry (TLC-MS), for the direct identification of separated compounds on the plate, enhancing its utility in structural analysis. acs.org

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once a purified sample of N-Acetylneuraminlactose sulfate is obtained, its precise chemical structure is determined using a combination of powerful spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of complex carbohydrates. scribd.commdpi.com One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information, including the number and type of monosaccharide residues, their anomeric configurations (α or β), and the presence of modifications like N-acetyl and sulfate groups. oup.comnih.govresearchgate.net

Two-dimensional (2D) NMR experiments are critical for assembling the complete structure. mdpi.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish the connectivity between monosaccharide units and define the specific glycosidic linkage positions. researchgate.net For this compound, these advanced NMR methods are essential for pinpointing the exact location of the sulfate ester on the oligosaccharide backbone. The chemical shifts of protons and carbons adjacent to the sulfate group are particularly informative for determining its position. researchgate.net

| NMR Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Provides information on the number of sugar residues, anomeric configurations, and presence of N-acetyl groups. mdpi.com | Determines the core lactose (B1674315) and neuraminic acid structure and confirms the N-acetyl group. |

| ¹³C NMR | Reveals the number of unique carbon atoms, aiding in monosaccharide identification and linkage analysis. oup.comnih.gov | Confirms the carbon skeleton of the monosaccharide units. |

| 2D COSY | Establishes proton-proton correlations within a sugar ring, helping to assign individual proton signals. researchgate.net | Confirms the identity and spin systems of the monosaccharide residues. |

| 2D HSQC/HMBC | Correlates proton and carbon signals to determine glycosidic linkages and the location of substituents. mdpi.comresearchgate.net | Crucial for identifying the attachment points between the monosaccharides and the precise position of the sulfate group. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) (e.g., HPLC/MS/MS, GCMS, ESI MS, EI MS, Turbo Ionspray)

Mass spectrometry (MS) is a highly sensitive technique that provides the molecular weight and elemental composition of a molecule. Ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for analyzing large, non-volatile molecules like oligosaccharides.

Tandem mass spectrometry (MS/MS) is indispensable for sequencing oligosaccharides, identifying branching patterns, and locating modifications. wikipedia.orgnih.gov In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the molecule of interest is selected, fragmented through methods like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. youtube.commdpi.com The fragmentation pattern provides a wealth of structural data. For oligosaccharides, fragmentation typically occurs at the glycosidic bonds, allowing for the determination of the monosaccharide sequence. wikipedia.org

A significant challenge in the MS analysis of sulfated oligosaccharides is the lability of the sulfate group, which can be lost during ionization or fragmentation. nih.gov However, methods have been developed to stabilize these groups, for instance, by forming complexes with cations like calcium or by carefully controlling the charge state of the precursor ion, which minimizes the loss of SO₃ and yields more informative backbone fragmentation. nih.govnih.gov The coupling of HPLC with MS/MS (HPLC-MS/MS) provides a powerful platform for analyzing complex mixtures, combining chromatographic separation with detailed structural characterization. rsc.org

| Mass Spectrometry Technique | Purpose | Application to this compound |

| ESI-MS | Determines the molecular weight of the intact molecule with high accuracy. | Confirms the overall mass of this compound. |

| MALDI-MS | Useful for high-throughput analysis and profiling of oligosaccharide mixtures. acs.org | Can be used for rapid screening of samples containing the target compound. |

| MS/MS (CID) | Fragments the molecule to determine the sequence of monosaccharides and the location of modifications. wikipedia.orgyoutube.commdpi.com | Elucidates the connectivity of the neuraminic acid and lactose units and pinpoints the position of the sulfate group. |

| HPLC-MS/MS | Combines separation and structural analysis for complex mixtures. rsc.org | Allows for the isolation and identification of this compound from biological extracts in a single run. |

Enzymatic Assays for Functional and Substrate Specificity Characterization

Enzymatic assays are vital for understanding the metabolic pathways involving this compound. sigmaaldrich.com These assays are primarily used to identify and characterize the enzymes that either synthesize (sulfotransferases) or degrade (sulfatases) this molecule.

Sulfotransferase Assays : These assays determine if a particular sulfotransferase enzyme can use N-Acetylneuraminlactose as a substrate to produce this compound. A common method is a continuous spectrophotometric coupled-enzyme assay. nih.gov In this system, the activity of the primary sulfotransferase is linked to a secondary enzyme that produces a colored or fluorescent product, allowing the reaction to be monitored in real-time. nih.govnih.gov Such assays are essential for kinetic studies and for screening potential inhibitors. nih.gov

Sulfatase Assays : To determine if an enzyme can remove the sulfate group from this compound, a sulfatase assay is performed. A typical procedure involves incubating the sulfated substrate with the enzyme and then measuring the product. sigmaaldrich.com This can be done using a spectrophotometric method where the reaction is stopped and a reagent is added that produces a colored product with the released sulfate or the desulfated sugar. sigmaaldrich.com

Table 3: Overview of Enzymatic Assays for this compound

| Assay Type | Enzyme Class | Purpose | Principle |

|---|---|---|---|

| Coupled Spectrophotometric Assay | Sulfotransferase | Measures synthesis of the compound | The consumption of the sulfate donor (PAPS) is coupled to a reporter enzyme that generates a chromophore. nih.gov |

| Fluorometric Coupled Assay | Sulfotransferase | High-sensitivity measurement of synthesis | Similar to the spectrophotometric assay but uses a fluorogenic substrate for enhanced sensitivity. nih.gov |

| Stopped-Rate Spectrophotometric Assay | Sulfatase | Measures degradation of the compound | The reaction is stopped after a set time, and the amount of released sulfate or desulfated product is quantified. sigmaaldrich.com |

In Vitro Model Systems for Elucidating Biological Activities

To investigate the biological functions of this compound, researchers utilize various in vitro model systems, most commonly cell-based assays. These models provide a controlled environment to elucidate the compound's effects at a cellular and molecular level. For instance, to test for potential anti-inflammatory or anticancer properties, different cell lines are treated with the compound. mdpi.com

Researchers can assess a range of biological endpoints, including:

Cell Viability and Proliferation : To determine if the compound is cytotoxic or inhibits cell growth, which is relevant for cancer research.

Colony Formation Assays : Used to evaluate the ability of a single cancer cell to grow into a colony, providing insight into its tumorigenic potential. mdpi.com

Cytokine Production : Measuring the levels of pro-inflammatory or anti-inflammatory cytokines released by immune cells (e.g., macrophages) to assess immunomodulatory effects.

Gene and Protein Expression : Analyzing changes in the expression of specific genes or proteins that are markers for a particular biological pathway (e.g., inflammation, apoptosis).

Studies on other sulfated polysaccharides have shown that the degree of sulfation can directly influence biological activity, with higher sulfate content sometimes correlating with increased potency in in vitro models. mdpi.com

Table 4: Examples of In Vitro Models for Studying this compound

| Model System | Cell Type Example | Biological Activity Investigated | Measured Endpoint |

|---|---|---|---|

| Cancer Model | Human Colon Cancer Cells (e.g., HCT-116, DLD-1) | Anticancer | Inhibition of colony formation, reduced cell viability. mdpi.com |

| Inflammation Model | Macrophage Cell Lines (e.g., RAW 264.7) | Anti-inflammatory | Reduced production of nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6). |

| Immune Response Model | Peripheral Blood Mononuclear Cells (PBMCs) | Immunomodulation | Stimulation or suppression of lymphocyte proliferation, cytokine profiling. |

Computational Chemistry and Modeling for Structural and Reactivity Predictions (e.g., DFT Studies)

Computational chemistry provides powerful tools for predicting the three-dimensional structure, stability, and reactivity of this compound, complementing experimental data. Density Functional Theory (DFT) is a particularly useful quantum mechanical method for this purpose. chemmethod.com

By performing DFT calculations, often using a basis set like B3LYP/6-311+G, researchers can:

Perform Geometry Optimization : To determine the most stable 3D conformation of the molecule. The optimized geometry indicates the most likely shape the molecule will adopt, which is crucial for its interaction with enzymes and receptors. researchgate.netresearchgate.net

Analyze Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability. researchgate.net

Map the Molecular Electrostatic Potential (MEP) : An MEP map shows the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting how the molecule will interact with biological targets. chemmethod.com

Calculate Vibrational Frequencies : Theoretical calculations can predict the IR spectrum of the molecule. Comparing the calculated spectrum to the experimental one helps to confirm the structure and assign specific absorption bands to particular molecular vibrations.

These computational studies offer deep molecular-level insights that are often difficult to obtain through experimental means alone. chemmethod.comresearchgate.net

Table 5: Applications of Computational Chemistry in this compound Research

| Computational Method | Application | Predicted Property | Significance |

|---|---|---|---|

| DFT: Geometry Optimization | Structural Prediction | Lowest energy 3D conformation, bond lengths, and angles. researchgate.netresearchgate.net | Provides the most stable structure, which governs biological function. |

| DFT: FMO Analysis | Reactivity Prediction | HOMO/LUMO energy levels and energy gap. researchgate.net | Helps predict how the molecule will participate in chemical reactions. |

| DFT: MEP Mapping | Interaction Prediction | Electron density and electrostatic potential surface. chemmethod.com | Identifies sites for electrophilic and nucleophilic attack, predicting non-covalent interactions. |

| DFT: Frequency Calculation | Spectral Analysis | Theoretical IR spectrum. | Aids in the interpretation of experimental IR data. |

Comparative Glycobiological Studies and Distributional Patterns of N Acetylneuraminlactose Sulfate

Variability in Mammalian Milk Oligosaccharide Composition

The composition of milk oligosaccharides is not uniform across mammals; it exhibits considerable qualitative and quantitative differences, reflecting the diverse evolutionary paths and nutritional needs of different species.

Comparative Analysis Across Diverse Mammalian Species (e.g., Human, Bovine, Caprine, Equine, Elephant, Platypus)

For instance, bovine milk oligosaccharide concentrations are significantly lower than in human milk, ranging from 1.57 g/L in colostrum to 200-300 mg/L in mature milk. nih.gov Goat milk shows a higher concentration of oligosaccharides than bovine and sheep milk, with values from approximately 60 to 350 mg/L in mature milk and 200 to 650 mg/L in colostrum. nih.gov Equine milk oligosaccharide concentrations can range from 2.12 to 4.63 g/L. mdpi.com

Elephant milk is notable for its high total oligosaccharide concentration, which is about three times higher than in human milk and can constitute up to 40% of the total carbohydrate content. nih.gov Nearly half of these are acidic, N-acetylneuraminic acid-containing oligosaccharides. nih.gov Furthermore, elephant milk contains substantial amounts of glucosamine (B1671600), a constituent of N-Acetylneuraminlactose sulfate (B86663), at levels significantly higher than in cow's, mare's, or human milk. researchgate.netnih.gov

The milk of the platypus, a monotreme, presents a unique carbohydrate profile where oligosaccharides predominate over lactose (B1674315). nii.ac.jp A notable component identified in platypus milk is 4-O-acetyl-N-acetylneuraminlactose. publish.csiro.au

Quantitative and Qualitative Differences in N-Acetylneuraminlactose Sulfate Presence

This compound has been identified in the milk of several mammalian species, although its concentration and dominance vary significantly. It has been confirmed to be present in both rat and human milk. nih.gov In fact, it is considered a dominant oligosaccharide in dog milk. researchgate.netgoogle.com While direct quantitative data for this compound across a wide range of species remains limited, the distribution of total sialylated oligosaccharides, of which this compound is a member, provides valuable comparative insights.

The following interactive data table summarizes the presence and concentration of this compound and related sialylated oligosaccharides in the milk of various mammals.

| Species | Presence of this compound | Concentration of Sialylated Oligosaccharides | Notes |

| Human | Present nih.gov | 1.98 mmol/L (mature milk) - 5.04 mmol/L (colostrum) mdpi.com | N-acetylneuraminic acid (NANA)-containing oligosaccharides decline over the first two months of lactation. nih.gov |

| Bovine | Not explicitly quantified | Lower than human milk; 3'-Sialyllactose (B164678) (3'-SL) and 6'-Sialyllactose (6'-SL) are major components. nih.gov | Total oligosaccharide concentration is significantly lower than in human milk. nih.gov |

| Caprine | Not explicitly quantified | Higher than bovine and sheep milk; dominated by sialylated forms. nih.gov | Total oligosaccharide concentration is in the range of 60-350 mg/L in mature milk. nih.gov |

| Equine | Not explicitly quantified | Predominantly neutral oligosaccharides, but Neu5Ac containing acidic oligosaccharides are present. mdpi.com | Total oligosaccharide concentration ranges from 2.12–4.63 g/L. mdpi.com |

| Elephant | Presence suggested by high glucosamine and sialic acid content nih.govresearchgate.netnih.gov | High, making up almost half of the total oligosaccharides. nih.gov | Total oligosaccharide concentration is about three times higher than in human milk. nih.gov |

| Platypus | 4-O-acetyl-N-acetylneuraminlactose detected publish.csiro.au | Sialic acid constitutes about 7% of total monosaccharides in the water-soluble carbohydrate fraction. publish.csiro.au | Oligosaccharides are the predominant carbohydrate, with very low levels of free lactose. nii.ac.jppublish.csiro.au |

| Rat | Present nih.gov | - | - |

| Dog | Dominant oligosaccharide researchgate.netgoogle.com | 3'-Sialyllactose is present at high levels, starting around 7.5 g/L and decreasing in the first 10 days of lactation. plos.org | - |

Structural Homologies and Variations with Other Sulfated Glycans

This compound belongs to the broader class of sulfated glycans, which are characterized by the presence of one or more sulfate ester groups. Its core structure consists of a lactose (galactose-glucose) disaccharide linked to N-acetylneuraminic acid (a sialic acid) and a sulfate group. ontosight.ai

This structure shares similarities with other biologically important sulfated glycosaminoglycans (GAGs) such as keratan (B14152107) sulfate and chondroitin (B13769445) sulfate, primarily in the presence of sulfated N-acetylated hexosamine residues.

Keratan Sulfate (KS): Keratan sulfate is a linear polymer of repeating disaccharide units of -3Galβ1-4GlcNAc6Sβ1-. nih.gov Like this compound, it contains sulfated N-acetylglucosamine. However, KS is a large polymer, often attached to a core protein to form a proteoglycan, and can have variable sulfation patterns along its chain. nih.gov

Chondroitin Sulfate (CS): Chondroitin sulfate is composed of repeating disaccharide units of glucuronic acid and N-acetylgalactosamine, with sulfate groups typically attached at the 4- or 6-position of the N-acetylgalactosamine. plos.org While the specific monosaccharides differ from this compound, the presence of a sulfated N-acetylated hexosamine is a shared feature.

The sulfation of these glycans is a critical modification that imparts a negative charge, influencing their conformation and interactions with other molecules.

Evolutionary Perspectives on Glycosylation and Sulfation Patterns

The diversity of milk oligosaccharides, including the presence of sulfated forms like this compound, is a product of mammalian evolution. The synthesis of these complex glycans is dependent on the expression of specific glycosyltransferases and sulfotransferases.

The evolution of milk itself is a key adaptation in mammals. The transition from providing primarily protective secretions to a complex nutritional fluid involved the evolution of key enzymes. For example, the evolution of α-lactalbumin from a lysozyme-like protein was a pivotal event that enabled the synthesis of lactose, the precursor for most milk oligosaccharides. nii.ac.jp

The presence and type of sulfated glycans in milk likely reflect species-specific adaptations. The enzymes responsible for sulfation, the sulfotransferases (SULTs), have undergone diversification throughout vertebrate evolution. ontosight.ai This enzymatic diversity allows for the generation of a wide array of sulfated compounds with distinct biological functions. The presence of this compound in the milk of various mammals suggests a conserved, yet selectively utilized, role for this compound in neonatal development and health. The variations in its concentration and the presence of related structures in different species highlight the ongoing evolutionary tuning of milk composition to meet the specific needs of the offspring in diverse environments. researchgate.net

Future Directions and Emerging Research Avenues in N Acetylneuraminlactose Sulfate Studies

Discovery of Novel Biological Activities and Molecular Mechanisms

The full spectrum of N-Acetylneuraminlactose sulfate's biological activities remains largely uncharted territory. Future research is poised to uncover its involvement in a variety of cellular processes and the underlying molecular interactions. A key area of investigation will be its role in cell-cell communication and recognition. Sulfated glycans are known to mediate interactions with various proteins, and the specific sulfation pattern of N-Acetylneuraminlactose sulfate (B86663) likely confers unique binding properties. For instance, its potential to interact with selectins, which are crucial for immune responses, warrants detailed investigation.

Furthermore, its potential as an antimicrobial or antiviral agent is a promising avenue. Some sulfated polysaccharides are known to inhibit pathogen adhesion to host cells, and future studies will likely explore the efficacy of this compound in this regard. mdpi.com Identifying the structural features responsible for such activity could lead to the development of new therapeutic strategies. The role of this compound in developmental processes and tissue regeneration is another frontier. Research into how it influences cell differentiation and the organization of the extracellular matrix could reveal its therapeutic potential in regenerative medicine. Highly sulfated malto-oligomers, which share structural similarities, have shown good antiviral, anti-inflammatory, and cell growth inhibitory effects, suggesting a broad range of potential biological activities for this compound. mdpi.com

Advancements in Synthetic and Analytical Methodologies for Complex Sulfated Oligosaccharides

The structural complexity of sulfated oligosaccharides like this compound presents considerable challenges to their synthesis and analysis. nih.govbohrium.com Innovations in these areas are critical for advancing the field.

The chemical synthesis of these molecules is often a multistep process with low yields. nih.gov Future advancements are expected in chemoenzymatic approaches, which combine chemical synthesis with the specificity of enzymes. acs.orgnih.gov This could allow for the precise placement of sulfate groups, enabling the production of specific isomers for biological studies. acs.orgnih.gov The use of engineered enzymes, such as mutant 6-SulfoGlcNAcases, offers a powerful method for generating well-defined sulfated oligosaccharides. acs.org

Table 1: Key Methodologies in this compound Research

| Methodology | Application | Anticipated Advancements |

| Chemoenzymatic Synthesis | Production of structurally defined sulfated oligosaccharides. acs.orgnih.gov | Development of engineered enzymes for improved regioselectivity and efficiency. acs.org |

| Mass Spectrometry (MS) | Identification, sequencing, and quantification of sulfated oligosaccharides. mdpi.comnih.gov | Enhanced sensitivity, higher resolution, and improved methods for analyzing highly sulfated compounds. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation, including the position of sulfate groups. bohrium.comresearchgate.net | Higher field strengths and advanced pulse sequences for resolving complex structures. researchgate.net |

Integration with Omics Technologies (e.g., Glycomics, Proteomics) for Systems-Level Understanding

To fully comprehend the biological significance of this compound, a systems-level approach is necessary. Integrating data from omics technologies like glycomics and proteomics will provide a holistic view of its function.

Glycomics, the study of the entire complement of sugars in an organism, can reveal the distribution and abundance of this compound in different tissues and disease states. researchgate.netnih.gov This can help identify its potential as a biomarker. Proteomics, which focuses on the complete set of proteins, can be used to identify the binding partners of this compound, thereby elucidating the pathways it modulates. researchgate.net

The combination of these approaches, sometimes termed glycoproteomics, allows for a more comprehensive understanding of how this sulfated glycan influences cellular processes. researchgate.net For example, identifying a specific cell surface receptor that binds to this compound can uncover a novel signaling pathway. These multi-omics strategies, often involving serial LC-MS/MS analysis, can provide extensive information from a single sample. researchgate.net

Exploration of this compound and its Derivatives in Glycoengineering Applications

Glycoengineering, the modification of glycans on cells or proteins, is a rapidly growing field with significant therapeutic potential. nih.gov this compound and its derivatives are attractive candidates for such applications.

One potential use is in targeted drug delivery. By attaching drugs to this compound, it may be possible to direct them to specific cells or tissues that recognize this glycan. Another application is the modification of therapeutic proteins. The glycosylation of proteins can affect their stability and efficacy, and the addition of this compound could enhance their therapeutic properties.

Furthermore, this compound can be used to create bioactive surfaces on biomaterials for tissue engineering. These "glyco-functionalized" materials could promote cell adhesion and growth, aiding in tissue regeneration. A cell-surface engineering strategy has been reported using a derivative of CMP-Neu5Ac modified with a synthetic heparan sulfate oligosaccharide, demonstrating that such modified sugars can be transferred to living cells and are functionally active. nih.gov The synthesis of various derivatives of this compound will be key to exploring and optimizing these applications. sdu.edu.cn

Q & A

Q. How can N-Acetylneuraminlactose sulfate be reliably identified in complex biological matrices such as mammalian milk?

- Methodological Answer : Fast Atom Bombardment Mass Spectrometry (FAB-MS) in negative ion mode is a gold-standard technique for structural identification. For example, Wolfe et al. (1985) compared mass spectra of sulfate esters from rat mammary tissue and human milk to authenticate this compound, distinguishing it from non-sulfated analogs . Complementary methods like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) should be used to confirm purity and sulfation patterns.

Q. What quantitative assays are suitable for measuring this compound in vitro, and what are their limitations?

- Methodological Answer : Colorimetric assays (e.g., Folin phenol reagent) can quantify sialic acid derivatives but require careful calibration to avoid interference from reducing sugars or proteins . High-Performance Liquid Chromatography (HPLC) coupled with UV detection (e.g., at 210 nm) offers higher specificity. Pre-treatment steps, such as enzymatic hydrolysis to release sialic acid, may enhance accuracy but must be optimized to prevent desulfation.

Q. What are the key considerations for isolating this compound from heterogeneous biological samples?

- Methodological Answer : Use anion-exchange chromatography to exploit its sulfated anionic properties. Fraction collection should be validated via FAB-MS and cross-checked against synthetic standards. Avoid prolonged exposure to acidic conditions, which may hydrolyze sulfate esters.

Advanced Research Questions

Q. How do contradictory findings about the biological roles of this compound in cancer progression arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from variability in sample sources (e.g., tumor vs. healthy tissue) or methodological differences in sulfate ester stability assays. For example, Shimada et al. (1995) reported elevated urinary ratios of this compound in cancer patients, while Shida et al. (2009) observed its accumulation in colon cancer cells . To resolve contradictions, standardize sample preparation (e.g., freeze-clamping tissues to prevent enzymatic degradation) and employ orthogonal validation methods (e.g., immunohistochemistry paired with mass spectrometry).

Q. What experimental models are optimal for studying the role of this compound in cellular signaling pathways?

- Methodological Answer : Use cancer cell lines (e.g., HT-29 for colon cancer) with CRISPR/Cas9-mediated knockout of sulfotransferases to assess functional impacts. In vivo models, such as xenografts in immunodeficient mice, can validate findings. Ensure controls account for species-specific differences in sialylation pathways .

Q. How can researchers address challenges in synthesizing this compound with high stereochemical purity?

- Methodological Answer : Chemoenzymatic synthesis using recombinant sulfotransferases (e.g., Gal3ST1) ensures regioselective sulfation. Monitor reaction progress via LC-MS to detect undesired side products. Post-synthesis purification via size-exclusion chromatography improves yield, but scalability remains limited by enzyme stability .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in functional assays?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) are suitable for dose-response data. Account for heteroscedasticity using weighted least squares and validate assumptions via residual plots. For small sample sizes, Bayesian hierarchical models reduce overfitting .

Data Analysis and Interpretation

Q. How should researchers evaluate the clinical relevance of this compound biomarkers in disease cohorts?

- Methodological Answer : Use receiver operating characteristic (ROC) curves to assess diagnostic sensitivity/specificity. Adjust for confounding variables (e.g., age, comorbidities) via multivariate regression. Cross-validate findings in independent cohorts and compare against established biomarkers (e.g., CA19-9 in cancer) .

Q. What strategies mitigate false positives in structural characterization studies of sulfated glycoconjugates?

- Methodological Answer : Combine tandem MS (MS/MS) with ion mobility spectrometry to differentiate isobaric species. Validate fragmentation patterns using synthetic analogs and reference databases (e.g., GlyTouCan). Blind analysts to sample groups during data processing to reduce bias .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting the biological effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.